molecular formula C32H50N10O9S2 B12542266 L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine CAS No. 652995-14-7

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine

Cat. No.: B12542266
CAS No.: 652995-14-7
M. Wt: 782.9 g/mol
InChI Key: SQCWFXRWYLQIFX-LRCKMWNOSA-N
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Description

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for thiol groups.

Major Products Formed

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel biomaterials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.

    Receptor Binding: Interaction with cell surface receptors, triggering downstream signaling pathways.

    Protein-Protein Interactions: Modulating interactions between proteins, affecting cellular functions.

Comparison with Similar Compounds

L-Threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-prolyl-L-cysteinyl-L-cysteinylglycine can be compared to other similar peptide compounds, such as:

These compounds share structural similarities but differ in their amino acid composition and functional properties, making each unique in its applications and effects.

Properties

CAS No.

652995-14-7

Molecular Formula

C32H50N10O9S2

Molecular Weight

782.9 g/mol

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid

InChI

InChI=1S/C32H50N10O9S2/c1-17(43)25(33)30(50)38-19(9-5-11-36-32(34)35)27(47)39-20(13-18-7-3-2-4-8-18)31(51)42-12-6-10-23(42)29(49)41-22(16-53)28(48)40-21(15-52)26(46)37-14-24(44)45/h2-4,7-8,17,19-23,25,43,52-53H,5-6,9-16,33H2,1H3,(H,37,46)(H,38,50)(H,39,47)(H,40,48)(H,41,49)(H,44,45)(H4,34,35,36)/t17-,19+,20+,21+,22+,23+,25+/m1/s1

InChI Key

SQCWFXRWYLQIFX-LRCKMWNOSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)NCC(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CS)C(=O)NC(CS)C(=O)NCC(=O)O)N)O

Origin of Product

United States

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